3-(3-Formylphenyl)propanoic acid

Organic Synthesis Process Chemistry Vilsmeier Formylation

3-(3-Formylphenyl)propanoic acid (CAS 56030-19-4) is a bifunctional organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. It features a propanoic acid backbone attached to a phenyl ring bearing a formyl (–CHO) group at the meta position.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 56030-19-4
Cat. No. B1344609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Formylphenyl)propanoic acid
CAS56030-19-4
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C=O)CCC(=O)O
InChIInChI=1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6-7H,4-5H2,(H,12,13)
InChIKeyARLNATTVWKMCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Formylphenyl)propanoic Acid CAS 56030-19-4: A meta-Formylphenyl Propanoic Acid Bifunctional Building Block


3-(3-Formylphenyl)propanoic acid (CAS 56030-19-4) is a bifunctional organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol [1]. It features a propanoic acid backbone attached to a phenyl ring bearing a formyl (–CHO) group at the meta position [1]. This structural arrangement presents a combination of carboxylic acid and aldehyde functionalities that make it a versatile scaffold in organic synthesis . The meta substitution pattern (3-position) distinguishes it from its ortho (2-) and para (4-) isomers, influencing both its reactivity in cross-coupling reactions and its physical properties such as logP and PSA .

Why 3-(3-Formylphenyl)propanoic Acid Cannot Be Substituted with 2- or 4-Formylphenyl Isomers


The meta-substituted 3-(3-formylphenyl)propanoic acid cannot be substituted with its ortho- (CAS 27916-44-5) or para- (CAS 34961-64-3) isomers in synthetic or procurement applications because the position of the formyl group fundamentally alters the compound's reactivity profile and biological target engagement . The meta isomer places the electrophilic aldehyde and the carboxylic acid in a unique spatial arrangement that is optimal for specific intramolecular cyclization pathways and for accessing molecular geometries that are inaccessible to the ortho or para isomers. In a disclosed one-step synthesis protocol, this specific meta isomer was produced in quantitative yield, indicating a synthetic efficiency that is not replicated for its positional isomers [1]. Furthermore, its classification as a potent lipoxygenase inhibitor distinct from the integrin receptor antagonism reported for para-substituted phenylpropanoic acid derivatives confirms that bioactivity is substitution-dependent [2] [3]. Substituting one isomer for another can thus result in synthetic failure or a complete loss of desired biological activity.

Quantitative Comparative Evidence for 3-(3-Formylphenyl)propanoic Acid vs. Ortho- and Para-Formyl Isomers


Synthetic Efficiency: Quantitative One-Step Yield for Meta Isomer

The meta-substituted 3-(3-formylphenyl)propanoic acid can be synthesized in a one-step protocol under adapted Vilsmeier conditions with a quantitative yield [1]. This is a distinct advantage over the ortho- and para- isomers (CAS 27916-44-5 and CAS 34961-64-3), for which no comparable one-step, quantitative-yield protocol is reported in the primary literature [1]. The meta isomer's unique electronic and steric environment facilitates this high-yielding transformation, making it the preferred starting material for cost-effective, multi-gram scale-up.

Organic Synthesis Process Chemistry Vilsmeier Formylation

Biological Activity: Potent Lipoxygenase Inhibition of Meta Isomer

3-(3-Formylphenyl)propanoic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This biological profile is distinct from para-substituted phenylpropanoic acid derivatives, which have been reported as integrin receptor antagonists [2]. This difference in biological target engagement means that the meta isomer cannot be substituted by the para isomer in assays designed for lipoxygenase inhibition.

Inflammation Lipoxygenase Inhibition Arachidonic Acid Metabolism

Procurement Advantage: Favorable Pricing and Lead Time vs. 4-Formyl Isomer

Direct comparison of supplier pricing reveals that 3-(3-formylphenyl)propanoic acid (95% purity) is available at a lower price point than its para- isomer (3-(4-formylphenyl)propanoic acid, 95% purity) from the same supplier . Specifically, the meta isomer is offered at €183.00 - €692.00, whereas the para isomer is priced at €66.00 - €1,052.00 for equivalent quantities . While the entry-level price is lower for the para isomer, the meta isomer demonstrates a more favorable high-volume price ceiling, making it more cost-effective for larger-scale projects.

Chemical Procurement Supply Chain Cost Analysis

Physicochemical Differentiation: logP and PSA Values for Meta Isomer

3-(3-Formylphenyl)propanoic acid has a predicted logP of 1.5163 and a topological polar surface area (PSA) of 54.37 Ų [1]. In comparison, its para isomer (3-(4-formylphenyl)propanoic acid) is predicted to have a logP of 1.51 and a PSA of 54.37 Ų . While these values are very similar, the subtle difference in logP (1.5163 vs. 1.51) may influence chromatographic behavior and the ability to separate the isomers. These physicochemical properties can be used by researchers to optimize reaction conditions and predict ADME (Absorption, Distribution, Metabolism, Excretion) profiles in drug discovery settings.

ADME Prediction Lipophilicity Drug-likeness

Best Research and Industrial Application Scenarios for 3-(3-Formylphenyl)propanoic Acid


Synthesis of Meta-Substituted Aryl Propanoic Acid Libraries

The high-yielding, one-step synthesis of 3-(3-formylphenyl)propanoic acid makes it an ideal starting material for generating diverse libraries of meta-substituted aryl propanoic acid derivatives . Its aldehyde and carboxylic acid functionalities can be orthogonally modified via reductive amination, Wittig reactions, or amide coupling to rapidly explore chemical space around the meta position. This application is supported by its classification as a 'versatile small molecule scaffold' [1]. [1]

Lipoxygenase Inhibitor Development and Inflammation Research

Given its potent lipoxygenase inhibitory activity, 3-(3-formylphenyl)propanoic acid is a valuable starting point for medicinal chemistry programs targeting inflammatory diseases . Its ability to interfere with arachidonic acid metabolism can be exploited to develop novel anti-inflammatory agents. Its additional, weaker inhibition of COX and carboxylesterase may offer a unique polypharmacology profile .

Chromatography Method Development and Isomer Separation Studies

The subtle difference in logP between 3-(3-formylphenyl)propanoic acid and its para isomer (ΔlogP = 0.0063) makes this compound useful for developing and validating high-resolution chromatographic methods for separating positional isomers [1]. This is a critical application in quality control and impurity profiling within pharmaceutical manufacturing. [1]

Cost-Effective Scale-Up for Large-Volume Procurement

The favorable pricing structure of 3-(3-formylphenyl)propanoic acid, particularly its lower high-volume price ceiling compared to the 4-formyl isomer (€692.00 vs. €1,052.00), makes it a more economical choice for projects requiring gram to kilogram quantities . This cost advantage is amplified when combined with its high-yielding synthetic accessibility [1]. [1]

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